molecular formula C28H46N6O6 B12388519 Acetyl-PHF4 amide

Acetyl-PHF4 amide

Cat. No.: B12388519
M. Wt: 562.7 g/mol
InChI Key: OGUCEIHZASQLRB-KELSAIANSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-PHF4 amide typically involves peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Sequential addition of protected amino acids: to elongate the peptide chain.

    Cleavage of the peptide: from the resin and removal of protecting groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale peptide synthesizers that automate the SPPS process. The reaction conditions are carefully controlled to ensure high purity and yield of the final product. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions: Acetyl-PHF4 amide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Acetyl-PHF4 amide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetyl-PHF4 amide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of protein-protein interactions and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to influence cellular functions and biochemical processes .

Comparison with Similar Compounds

  • N-Acylphenylalanine
  • N-Acyltyrosine
  • N-Acyltryptophan
  • N-Acylhistidine

Comparison: Acetyl-PHF4 amide is unique due to its specific peptide sequence and the presence of an acetyl groupIts uniqueness lies in its ability to modulate specific protein interactions and signaling pathways, making it a valuable tool in scientific research .

Properties

Molecular Formula

C28H46N6O6

Molecular Weight

562.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide

InChI

InChI=1S/C28H46N6O6/c1-6-17(4)24(31-18(5)35)28(40)34-23(16(2)3)27(39)33-22(15-19-10-12-20(36)13-11-19)26(38)32-21(25(30)37)9-7-8-14-29/h10-13,16-17,21-24,36H,6-9,14-15,29H2,1-5H3,(H2,30,37)(H,31,35)(H,32,38)(H,33,39)(H,34,40)/t17-,21-,22-,23-,24-/m0/s1

InChI Key

OGUCEIHZASQLRB-KELSAIANSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C

Origin of Product

United States

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